4-(oxolan-2-yl)butanal

Description

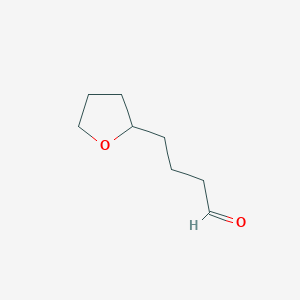

4-(Oxolan-2-yl)butanal is an organic compound characterized by a butanal backbone (C₄H₈O) with a tetrahydrofuran (oxolan) ring substituted at the fourth carbon position. Its molecular formula is C₈H₁₄O₂ (estimated molecular weight: 142.19 g/mol). The oxolan ring, a five-membered cyclic ether, introduces steric and electronic effects that influence its reactivity and applications. This compound is primarily utilized as a building block in organic synthesis, as evidenced by its inclusion in chemical catalogues for research and industrial applications .

Properties

IUPAC Name |

4-(oxolan-2-yl)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-2-1-4-8-5-3-7-10-8/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFLHYRPLSPJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(oxolan-2-yl)butanal can be achieved through various synthetic routes. One common method involves the reaction of 4-(oxolan-2-yl)butan-1-ol with an oxidizing agent to form the aldehyde group . Industrial production methods may involve large-scale oxidation processes using catalysts to ensure high yield and purity.

Chemical Reactions Analysis

4-(oxolan-2-yl)butanal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen in the tetrahydrofuran ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-(oxolan-2-yl)butanal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-(oxolan-2-yl)butanal exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(oxolan-2-yl)butanal with two structurally analogous compounds: 4-(n-heptyloxy)butanal (a linear ether) and 4-(1,3-dioxolan-2-yl)butanal (an acetal derivative).

Key Differences and Implications

Functional Groups and Reactivity :

- This compound : The cyclic ether (tetrahydrofuran) enhances steric hindrance and stability compared to linear ethers. This makes it less prone to hydrolysis but more suitable for ring-opening reactions in synthesis.

- 4-(n-Heptyloxy)butanal : The linear ether group (C₇H₁₅O–) provides flexibility and volatility, critical for its role as a pheromone in insect communication .

- 4-(1,3-Dioxolan-2-yl)butanal : The acetal group (1,3-dioxolane) offers hydrolytic stability under basic conditions but susceptibility to acidic cleavage, typical of acetals .

Biological Activity: 4-(n-Heptyloxy)butanal is part of a 1:1 blend with 4-(n-heptyloxy)butan-1-ol, forming an aggregation pheromone for the Asian longhorned beetle. Field studies show enhanced attraction when combined with sesquiterpenes like α-farnesene . Neither this compound nor its dioxolane analog have reported biological activity, highlighting the importance of the ether chain length and ring structure in bioactivity.

Synthetic Utility :

- This compound’s cyclic ether structure is valuable for constructing oxygen-containing heterocycles , such as furan derivatives or spiro compounds.

- The dioxolane derivative (C₇H₁₂O₃) is used in acetal-protecting group strategies for aldehydes in multistep syntheses .

Research Findings and Data

Stability and Reactivity Trends

- Thermal Stability : Cyclic ethers like this compound exhibit higher thermal stability than linear ethers due to reduced conformational freedom.

- Hydrolysis Resistance : The tetrahydrofuran ring resists hydrolysis under neutral conditions, unlike the acetal group in 4-(1,3-dioxolan-2-yl)butanal, which degrades in acidic environments .

Spectroscopic Data (Representative Examples)

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Aldehyde proton, δ ppm) |

|---|---|---|

| This compound | ~1720 | 9.75–9.85 (t, 1H) |

| 4-(n-Heptyloxy)butanal | ~1725 | 9.80–9.90 (t, 1H) |

| 4-(1,3-Dioxolan-2-yl)butanal | ~1715 | 9.70–9.80 (t, 1H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.